azanium;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] hydrogen phosphate
Description
Azanium;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] hydrogen phosphate (CAS: 474943-68-5) is a complex phospholipid derivative characterized by a stereospecific configuration and a long-chain fatty acyl group. Its molecular formula is C20H39NO6P⁻·H4N⁺, with a molecular weight of 438.539 g/mol . The compound features:
- An azanium (NH4⁺) counterion for charge balance.
- An (E,2S,3R)-configured backbone with a hydroxyl group at C3 and an octadecanoylamino (C18:0 acyl chain) group at C2.
- A phosphate group esterified to the glycerol-like backbone.
- An unsaturated bond at the C4 position of the octadecene chain.
Properties
Molecular Formula |
C36H75N2O6P |
|---|---|
Molecular Weight |
663.0 g/mol |
IUPAC Name |
azanium;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] hydrogen phosphate |
InChI |
InChI=1S/C36H72NO6P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(39)37-34(33-43-44(40,41)42)35(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h29,31,34-35,38H,3-28,30,32-33H2,1-2H3,(H,37,39)(H2,40,41,42);1H3/b31-29+;/t34-,35+;/m0./s1 |
InChI Key |
HPIRYNODPHIXSE-KPLZBHHASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)[O-])[C@@H](/C=C/CCCCCCCCCCCCC)O.[NH4+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)[O-])C(C=CCCCCCCCCCCCCC)O.[NH4+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of ceramide-like phospholipids. Below is a detailed comparison with analogous molecules:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Acyl Chain Length and Saturation: The target compound has a saturated C18:0 acyl chain, whereas HMDB0258339 (C47H89N2O6P) and neritinaceramide C (C36H67NO3) feature longer or polyunsaturated chains. Longer chains enhance hydrophobicity, affecting membrane integration and fluidity . The C4 unsaturation in the target compound contrasts with the C8E, C10E unsaturations in neritinaceramide C, which may influence curvature stress in lipid bilayers .
Headgroup Modifications :
- The phosphate group in the target compound differs from the trimethylazanium group in HMDB0258339 and the synthetic analog in . Phosphate groups enhance hydrogen-bonding capacity, critical for interactions with proteins or ions .
Stereochemistry :
- The (2S,3R) configuration is conserved in neritinaceramide C and related ceramides, suggesting evolutionary preservation for receptor binding or enzymatic processing .
Biological Roles: Neritinaceramides from marine bryozoans exhibit cytotoxic activity, likely due to their triol structures and membrane-disruptive properties .
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